molecular formula C8H4BrNO3 B1279851 4-Bromoisatoic anhydride CAS No. 76561-16-5

4-Bromoisatoic anhydride

Cat. No.: B1279851
CAS No.: 76561-16-5
M. Wt: 242.03 g/mol
InChI Key: PDGHWWQDMPEMKS-UHFFFAOYSA-N
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Description

4-Bromoisatoic anhydride is an organic compound with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 g/mol . It is a derivative of isatoic anhydride, characterized by the presence of a bromine atom at the fourth position of the benzene ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisatoic anhydride typically involves the reaction of 2-amino-5-bromobenzoic acid with phosgene or its derivatives such as triphosgene or ethyl chloroformate . The reaction is carried out in an organic solvent like dichloromethane, with the addition of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at elevated temperatures (50-55°C) for a few hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions: 4-Bromoisatoic anhydride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or amines can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the anhydride group.

    Cyclization Reactions: Catalysts such as Lewis acids can be employed to promote cyclization.

Major Products Formed:

    Substitution Reactions: Products include substituted isatoic anhydrides.

    Hydrolysis: Products are 2-amino-5-bromobenzoic acid and related derivatives.

    Cyclization Reactions: Various heterocyclic compounds are formed depending on the reaction conditions and reagents used.

Scientific Research Applications

4-Bromoisatoic anhydride is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-Bromoisatoic anhydride involves its reactivity towards nucleophiles due to the electron-withdrawing effect of the bromine atom and the anhydride group. This makes it a versatile intermediate in organic synthesis, enabling the formation of various derivatives through nucleophilic substitution and cyclization reactions .

Comparison with Similar Compounds

    Isatoic Anhydride: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromoisatoic Anhydride: Similar structure but with the bromine atom at the fifth position, leading to different reactivity patterns.

    N-Substituted Isatoic Anhydrides: These compounds have various substituents on the nitrogen atom, affecting their chemical properties and applications.

Uniqueness: 4-Bromoisatoic anhydride is unique due to the specific positioning of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds .

Properties

IUPAC Name

7-bromo-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGHWWQDMPEMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467990
Record name 4-Bromoisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76561-16-5
Record name 4-Bromoisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Phosgene (1.9 M in toluene, 18.4 mL, 35 mmol) was added dropwise over 1 h to a solution of 2-amino-4-bromobenzoic acid from Step A (2.5 g, 11.7 mmol) in THF (30 mL) and 1 N HCl (20 mL). After 2 h, the precipitate was collected by filtration, washed with H2O, then ethyl acetate, and dried in vacuo to give the title compound. MS: m/z=242 (M+1).
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

87.0 g (1.33 mol) of sodium cyanate were added to 269.0 g (1.17 mol) of methyl 2-amino-4-bromobenzoate in 1.2 l of acetic acid with stirring at room temperature, and the mixture was subsequently stirred for a further 22 h. The reaction mixture was diluted with 1.5 l of water, and the residue was filtered off with suction. 0.42 l of sodium hydroxide solution (32%) was added to the solid, the mixture was diluted with 3.5 l of water and heated on a steam bath for 4 h. After cooling, the solid residue was filtered off with suction. Conventional work-up gave 205.2 g of 7-bromo-1H-benzo[d]-1,3-oxazine-2,4-dione; HPLC/MS (M+H)+=243 as solid.
Name
sodium cyanate
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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